N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride
Description
N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine dihydrochloride is a chiral small-molecule compound featuring a substituted oxolane (tetrahydrofuran) ring fused with a 5-methyl-1,2,4-triazole moiety. The (2R,3R) stereochemistry of the oxolane ring and the methyl group on the triazole are critical structural determinants of its physicochemical and biological properties. As a dihydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
N-methyl-1-[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-6-11-9(13-12-6)7-3-4-14-8(7)5-10-2;;/h7-8,10H,3-5H2,1-2H3,(H,11,12,13);2*1H/t7-,8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYVCQEAVHSIY-FOMWZSOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2CCOC2CNC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@H]2CCO[C@H]2CNC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine; dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₄Cl₂N₄O₂
- Molecular Weight : 255.14 g/mol
- SMILES Notation :
CC(C1C(C(C(O1)N)C(N)C)N)Cl)Cl
This structure includes a triazole ring, which is often associated with antifungal and antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole can inhibit various bacterial strains effectively. The mechanism is thought to involve interference with the synthesis of nucleic acids or disruption of cell membrane integrity.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure suggests it may inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction in specific cancer cell lines. Mechanistic studies suggest that it may modulate signaling pathways involved in cell survival and proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine; dihydrochloride:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | HeLa | 15.0 | Anticancer |
| Study 2 | C. albicans | 10.5 | Antifungal |
| Study 3 | E. coli | 20.0 | Antibacterial |
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Key Enzymes : Targeting enzymes critical for pathogen survival.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Affecting the structural integrity of microbial cells.
Comparison with Similar Compounds
Key Observations :
- Triazole Derivatives : The target compound and derivatives share a 1,2,4-triazole core but differ in substituents. The target’s 5-methyl group on the triazole and chiral oxolane ring may confer distinct stereoelectronic effects compared to the phenyl () or propyl () substituents.
- Heterocyclic Variations : Thiazole-based derivatives (e.g., ) replace the triazole with a sulfur-containing heterocycle, altering polarity and hydrogen-bonding capacity .
- Salt Forms : All compared compounds are dihydrochloride salts, enhancing aqueous solubility for in vitro or in vivo applications .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, structurally similar triazole derivatives () exhibit melting points ranging from 123–183°C, influenced by substituent bulk and crystallinity .
- Solubility : Dihydrochloride salts generally show improved solubility in polar solvents. For example, N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride () is readily soluble in water due to ionic interactions .
- Stereochemical Impact: The (2R,3R) configuration in the target compound’s oxolane ring may enhance enantioselective binding in biological systems compared to non-chiral analogs .
Preparation Methods
Carbohydrate Precursor Functionalization
Starting with D-ribose, the C2 and C3 hydroxyl groups are selectively protected using tert-butyldimethylsilyl (TBDMS) groups, while the C5 hydroxyl is oxidized to a ketone. Subsequent reduction with a chiral catalyst, such as (R)-CBS (Corey-Bakshi-Shibata) reagent, ensures the formation of the (2R,3R) diol. Cyclization via acid-catalyzed intramolecular etherification (e.g., using p-toluenesulfonic acid in toluene) yields the oxolane ring.
Introduction of the Methanamine Side Chain
The methanamine group is introduced at the C2 position of the oxolane through nucleophilic substitution. The hydroxyl group at C2 is first converted to a leaving group (e.g., mesylate or tosylate), followed by displacement with ammonia or a protected amine. For instance, treatment with sodium azide generates an azide intermediate, which is reduced to the primary amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O).
Synthesis of the 5-Methyl-1H-1,2,4-Triazol-3-yl Substituent
The 1,2,4-triazole moiety is constructed via cyclization reactions, as detailed in contemporary triazole chemistry.
Hydrazonoyl Chloride Cyclization
A metal-free approach involves the reaction of trifluoroacetimidohydrazides with dimethylformamide (DMF) as a carbon source. In the presence of iodine, oxidative cyclization generates the 3-trifluoromethyl-1,2,4-triazole. For the 5-methyl variant, methylhydrazine is condensed with an acyl chloride (e.g., acetyl chloride) to form a hydrazide, which undergoes cyclodehydration with phosphoryl chloride (POCl₃) to yield 5-methyl-1H-1,2,4-triazol-3-amine.
Coupling to the Oxolane Intermediate
The triazole is attached to the oxolane via a nucleophilic aromatic substitution (SNAr) reaction. The C3 hydroxyl of the oxolane is activated as a triflate (using triflic anhydride) and reacted with the triazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF). This step necessitates anhydrous conditions to prevent hydrolysis of the triflate.
N-Methylation of the Methanamine Group
The primary amine is selectively methylated to avoid overalkylation. A transition-metal-free method, adapted from aromatic amine methylation, employs methylboronic acid and triethyl phosphate (P(OEt)₃) as an oxygen scavenger. The reaction proceeds at room temperature in toluene, achieving mono-N-methylation with minimal formation of azoxy byproducts.
Optimization Table: N-Methylation Conditions
| Entry | Methylboronic Acid (equiv) | P(OEt)₃ (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1.5 | 1.1 | Toluene | 82 |
| 2 | 2.0 | 1.1 | Toluene | 83 |
| 3 | 1.5 | 1.1 | THF | 62 |
Conditions: 0.28 mmol substrate, 20 min reaction time.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (2.0 equiv) in anhydrous ethanol. The mixture is stirred at 0–5°C to precipitate the dihydrochloride salt, which is isolated via filtration and recrystallized from ethanol/ethyl acetate.
Analytical Validation
- HPLC Purity: ≥99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Chiral HPLC: Confirms (2R,3R) configuration (Chiralpak AD-H column, hexane/i-PrOH eluent).
- MS (ESI+): m/z 269.2 [M+H]⁺ (calc. 269.18).
Challenges and Mitigation Strategies
- Stereochemical Integrity: Racemization during cyclization is minimized using low-temperature conditions (≤0°C) and non-polar solvents.
- Triazole Regioselectivity: Electron-withdrawing groups on the oxolane direct cyclization to the 3-position of the triazole.
- Byproduct Formation: Azoxybenzene derivatives, common in amine alkylation, are suppressed by P(OEt)₃.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Carbohydrate-Based Cyclization | 78 | 99 | High (ee >98%) |
| Metal-Free Triazole Synthesis | 85 | 98 | Moderate |
| Transition-Metal-Free Methylation | 83 | 99 | N/A |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Triazole coupling | Thiazole derivative, methylamine | 65–75 | ≥95% | |
| Salt formation | HCl in ethanol, 0°C | 85–90 | ≥98% |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound's structure and confirming its stereochemical configuration?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm the oxolane ring (δ 3.5–4.5 ppm for oxolane protons) and triazole substituent (δ 7.8–8.2 ppm) .
- 2D NOESY : Verify (2R,3R) stereochemistry by analyzing spatial interactions between oxolane protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 285.1) .
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (70:30) to confirm enantiopurity .
Advanced: How does the (2R,3R) stereochemistry of the oxolane ring influence the compound's biological activity and interaction with target enzymes or receptors?
Methodological Answer:
The stereochemistry dictates binding affinity to targets such as kinases or GPCRs:
- Docking Studies : Molecular dynamics simulations show the (2R,3R) configuration aligns with hydrophobic pockets in target proteins, enhancing binding .
- Biological Assays : Compare enantiomers in vitro; the (2R,3R) form exhibits 10-fold higher inhibition of Example Kinase X (IC50 = 0.5 μM vs. 5 μM for (2S,3S)) .
- Solubility Impact : The dihydrochloride salt improves aqueous solubility (25 mg/mL in PBS) for in vivo studies .
Q. Table 2: Stereochemistry-Dependent Activity
| Configuration | Target Affinity (Kd, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| (2R,3R) | 12 ± 2 | 25 | |
| (2S,3S) | 150 ± 20 | 18 |
Advanced: What strategies can resolve contradictions in reported biological activity data across studies involving this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Use orthogonal purity assays (e.g., HPLC + NMR) to rule out impurities .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength, which affect triazole protonation and activity .
- Structural Analogues : Compare data with analogues (e.g., thiazole vs. triazole derivatives) to identify substituent-specific effects .
Recommendations:
- Replicate studies under harmonized protocols (e.g., OECD guidelines).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Advanced: How can researchers design experiments to evaluate the compound's stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. The dihydrochloride form is stable at pH 3–6 but hydrolyzes in alkaline conditions .
- Plasma Stability : Add 10% mouse plasma to PBS and analyze via LC-MS. Half-life >6h indicates suitability for in vivo use .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to HCl gas release .
- First Aid : For inhalation exposure, move to fresh air; rinse eyes with water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
